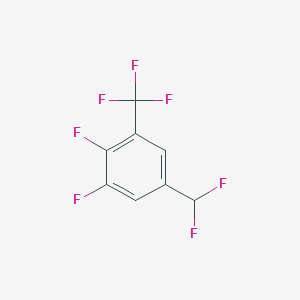

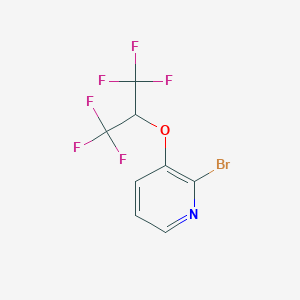

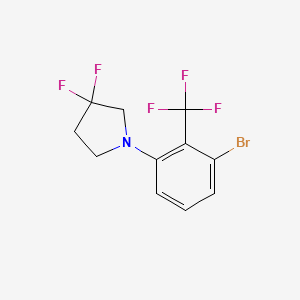

![molecular formula C9H8N4O2S B1411724 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 2090315-87-8](/img/structure/B1411724.png)

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

概要

説明

The compound “2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid” is a complex organic molecule that contains a tetrazole and a thiophene ring . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . Thiophene-2-carboxylic acid is an organic compound with the formula SC4H3CO2H .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole and thiophene rings, followed by the attachment of these rings to the rest of the molecule. Tetrazoles can be synthesized using various methods and different reaction conditions . The synthesis of thiophene derivatives has also been extensively studied .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring contains four nitrogen atoms and one carbon atom, while the thiophene ring contains four carbon atoms and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Tetrazoles exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by its molecular structure .科学的研究の応用

Pharmaceuticals: Antihypertensive Agents

The tetrazole moiety is known for its bioisosteric properties, often replacing carboxylic acids in drug molecules. This substitution can enhance the lipid solubility of pharmaceuticals, allowing easier penetration through cell membranes . Given this property, the subject compound could be investigated for its potential as an antihypertensive agent, where enhanced cell membrane permeability is advantageous for therapeutic action.

Material Science: Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The subject compound, with its thiophene ring, could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies.

Antimicrobial Activity: Antibacterial and Antifungal Applications

Tetrazoles exhibit a wide range of biological activities, including antibacterial and antifungal properties . The compound could be synthesized and tested against various bacterial and fungal strains to explore its efficacy as a new class of antimicrobial agent.

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory activities of tetrazoles make them candidates for pain relief and inflammation management . Research into the subject compound could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects and improved stability.

Agriculture: Plant Growth Regulators

Tetrazole derivatives have been used as plant growth regulators . The subject compound could be explored for its effects on plant growth and development, potentially leading to more efficient agricultural practices.

Photography: Stabilizers in Photoimaging

Tetrazoles have applications in photography, particularly as stabilizers in photoimaging processes . The compound’s tetrazole ring could be incorporated into photoimaging chemicals to enhance the quality and stability of photographic prints.

Cancer Research: Antitumor Properties

The antitumor activity of tetrazole derivatives is another area of interest. The subject compound could be part of studies aimed at understanding its mechanism of action against cancer cells and its potential use in cancer therapy .

Neuroscience: Anticonvulsant Effects

Tetrazoles have shown anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders . The compound’s tetrazole ring might contribute to new research avenues in the development of anticonvulsant medications.

作用機序

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that the compound may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . This allows them to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may exhibit resistance to biological degradation, which could potentially be influenced by environmental factors.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-11-4-10-12-13/h4H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTYSCHHUEBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)O)N3N=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

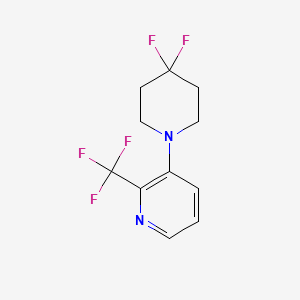

![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)

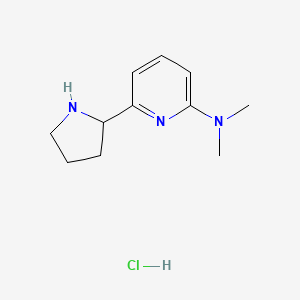

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)